molecular formula C4H2BrFS B1283042 2-Bromo-4-fluorothiophene CAS No. 32431-65-5

2-Bromo-4-fluorothiophene

Cat. No.: B1283042
CAS No.: 32431-65-5
M. Wt: 181.03 g/mol
InChI Key: UWXVZGDRWPSION-UHFFFAOYSA-N
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Description

2-Bromo-4-fluorothiophene is an organofluorine compound with the molecular formula C4H2BrFS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-4-fluorothiophene can be synthesized through several methods. One common approach involves the bromination of 4-fluorothiophene using bromine or a brominating agent under controlled conditions. The reaction typically occurs in the presence of a catalyst and at a specific temperature to ensure selective bromination at the 2-position .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-fluorothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromo-4-fluorothiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluorothiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

  • 2-Bromo-3-fluorothiophene
  • 2-Bromo-5-fluorothiophene
  • 2-Chloro-4-fluorothiophene

Comparison: 2-Bromo-4-fluorothiophene is unique due to the specific positioning of the bromine and fluorine atoms on the thiophene ring. This positioning can influence its reactivity and the types of reactions it undergoes. Compared to other similar compounds, it may offer distinct advantages in terms of selectivity and yield in synthetic applications .

Properties

IUPAC Name

2-bromo-4-fluorothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrFS/c5-4-1-3(6)2-7-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXVZGDRWPSION-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrFS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32431-65-5
Record name 2-Bromo-4-fluorothiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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